molecular formula C9H9ClO4S B2837892 Ethyl 3-(chlorosulfonyl)benzoate CAS No. 217453-46-8

Ethyl 3-(chlorosulfonyl)benzoate

Cat. No.: B2837892
CAS No.: 217453-46-8
M. Wt: 248.68
InChI Key: OQBZLUKCZKZQFV-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a chlorosulfonyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(chlorosulfonyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorosulfonylbenzoic acid, which is then esterified with ethanol to produce this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Reduced Sulfonyl Compounds: Formed from reduction reactions.

    Oxidized Benzene Derivatives: Formed from oxidation reactions

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antibacterial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Comparison with Similar Compounds

Ethyl 3-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(chlorosulfonyl)benzoate: Similar structure but with the chlorosulfonyl group attached to the para position of the benzene ring.

    Ethyl 3-(bromosulfonyl)benzoate: Similar structure but with a bromosulfonyl group instead of a chlorosulfonyl group.

The uniqueness of this compound lies in its specific reactivity and the position of the chlorosulfonyl group, which influences its chemical behavior and applications .

Properties

IUPAC Name

ethyl 3-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBZLUKCZKZQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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